2,4-Diethylpyrimidine
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Overview
Description
2,4-Diethylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The presence of ethyl groups at positions 2 and 4 distinguishes this compound from other pyrimidine derivatives
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to target enzymes such as dihydrofolate reductase (dhfr) in mycobacterium tuberculosis (mtb) . The enzyme plays a crucial role in the synthesis of nucleotides required for DNA replication and repair .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets, such as dhfr, by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of nucleotide synthesis, thereby affecting DNA replication and repair .
Biochemical Pathways
Pyrimidines, including 2,4-Diethylpyrimidine, are integral to several biochemical pathways. They are essential components of key molecules participating in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The de novo synthesis of pyrimidines and their interconversion plays a significant role in these biochemical pathways .
Result of Action
This can lead to cell death, particularly in rapidly dividing cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s environmental fate and persistence can also impact its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide can yield this compound. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2,4-Diethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Similar structure but with methyl groups instead of ethyl groups.
2,4-Diaminopyrimidine: Contains amino groups at positions 2 and 4.
2,4-Dichloropyrimidine: Contains chlorine atoms at positions 2 and 4.
Uniqueness
2,4-Diethylpyrimidine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. This can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
IUPAC Name |
2,4-diethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-6-9-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACNDPOIZYNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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